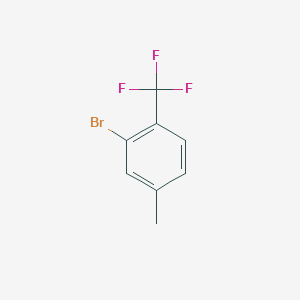

2-Bromo-4-methylbenzotrifluoride

Vue d'ensemble

Description

2-Bromo-4-methylbenzotrifluoride: is an organic compound with the molecular formula C8H6BrF3 . It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzotrifluoride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with bromine and trifluoromethyl compounds in the presence of a catalyst such as aluminum chloride. Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine or trifluoromethyl groups under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used[][4].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids .

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Precursor in Organic Synthesis

2-Bromo-4-methylbenzotrifluoride serves as a critical intermediate in the synthesis of various organic compounds. Its bromine atom allows for electrophilic substitution reactions, making it valuable in creating more complex molecules. The trifluoromethyl group enhances the compound's reactivity and stability, facilitating further transformations.

1.2 Halogenation Reactions

The compound is often involved in halogenation reactions, where it can be used to introduce additional halogen atoms into aromatic systems. This property is particularly useful in developing agrochemicals and pharmaceuticals that require specific halogenated structures for biological activity .

Pharmaceutical Applications

2.1 Drug Development

In pharmaceutical research, this compound is utilized as a building block for synthesizing various drugs. Its derivatives have shown potential as anti-inflammatory agents and are being explored for their efficacy against different diseases. For instance, the compound can be modified to produce analgesics and sedatives through established synthetic pathways .

2.2 Antimicrobial Activity

Research has indicated that compounds derived from this compound exhibit antimicrobial properties. This makes it a candidate for developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-methylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-(trifluoromethyl)benzene

- 4-Bromobenzotrifluoride

- 1-Bromo-4-methyl-2-(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 2-Bromo-4-methylbenzotrifluoride is unique due to the presence of both a methyl and trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Activité Biologique

2-Bromo-4-methylbenzotrifluoride (CAS No. 929000-62-4) is an aromatic compound with significant relevance in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a bromine atom, a methyl group, and trifluoromethyl substituents, imparts distinct biological activities that merit detailed exploration.

The molecular formula of this compound is , with a molecular weight of 239.03 g/mol. It features a complex electronic structure due to the presence of electron-withdrawing groups, which affects its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of the bromine and trifluoromethyl groups enhances its electrophilicity, allowing it to interact effectively with nucleophiles in biological systems. This makes it a candidate for further studies in enzyme interactions and metabolic pathways .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various bacterial strains, although further investigation is needed to elucidate the specific mechanisms involved.

- Olfactory Response: A study on related compounds has indicated that structural features can influence olfactory responses, suggesting that this compound may have implications in fragrance chemistry and sensory biology .

Case Studies

-

Enzyme Interaction Study:

A study focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated that its inhibitory effects can lead to altered metabolism of therapeutic agents. This finding underscores the importance of understanding its pharmacological profile in drug development contexts. -

Antimicrobial Assessment:

In a comparative analysis against standard antimicrobial agents, this compound showed promising activity against Gram-positive bacteria, warranting further exploration into its potential as a lead compound for new antibiotics.

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds, the following table summarizes key attributes:

| Compound Name | Molecular Formula | CYP Inhibition | Antimicrobial Activity | Structure Type |

|---|---|---|---|---|

| This compound | Yes | Moderate | Aromatic with Br and CF3 groups | |

| 4-Fluoro-2-methylbenzotrifluoride | Yes | Low | Aromatic with F and CF3 groups | |

| 2-Bromo-5-fluoro-1-(trifluoromethyl)benzene | No | Moderate | Aromatic with Br and multiple F groups |

Propriétés

IUPAC Name |

2-bromo-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMYYRIQKCMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625246 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121793-12-2 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.